molecular formula C10H13ClN2O2 B2834039 (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) CAS No. 1998128-34-9

(1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)

Cat. No.: B2834039
CAS No.: 1998128-34-9
M. Wt: 228.68
InChI Key: MZQCIYWMIIDYGB-JLIMGVALSA-N
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Description

(1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is a synthetic organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydronaphthalene core with amino, chloro, and diol substituents, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amination: Conversion of the appropriate positions to amino groups through reactions with ammonia or amine derivatives under controlled conditions.

    Hydroxylation: Introduction of hydroxyl groups at the 2 and 3 positions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The diol groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The amino groups can be reduced to form primary amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones, naphthoquinones.

    Reduction: Primary amines, secondary amines.

    Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of amino and hydroxyl groups can interact with biological macromolecules, influencing their function.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. The unique combination of functional groups may allow for the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional diversity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with active site residues, while the hydroxyl groups can participate in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol: Similar structure with a bromine atom instead of chlorine.

    (1R,2S,3R,4S)-1,4-diamino-5-fluoro-1,2,3,4-tetrahydronaphthalene-2,3-diol: Similar structure with a fluorine atom instead of chlorine.

    (1R,2S,3R,4S)-1,4-diamino-5-methyl-1,2,3,4-tetrahydronaphthalene-2,3-diol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol imparts unique reactivity and properties compared to its analogs

This detailed overview provides a comprehensive understanding of (1R,2S,3R,4S)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1S,2R,3S,4R)-1,4-diamino-5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQCIYWMIIDYGB-JLIMGVALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(C(C2N)O)O)N)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C([C@H]([C@@H]([C@@H]([C@H]2N)O)O)N)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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